molecular formula C15H19N3O B2977730 1-(4-((1H-indol-3-yl)methyl)piperazin-1-yl)ethanone CAS No. 1329045-35-3

1-(4-((1H-indol-3-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2977730
CAS No.: 1329045-35-3
M. Wt: 257.337
InChI Key: UMKHJBUHGGCRGL-UHFFFAOYSA-N
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Description

1-(4-((1H-indol-3-yl)methyl)piperazin-1-yl)ethanone is a synthetic organic compound that features an indole moiety linked to a piperazine ring via a methylene bridge, with an ethanone group attached to the piperazine. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(4-((1H-indol-3-yl)methyl)piperazin-1-yl)ethanone are largely determined by its interactions with various enzymes, proteins, and other biomolecules . For instance, it has been found to inhibit tubulin polymerization, a critical process in cell division .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes . For example, it has been found to induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase, and inhibit polymerization of tubulin . These effects suggest that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it has been found to inhibit tubulin polymerization, a process critical for cell division .

Temporal Effects in Laboratory Settings

Given its observed effects on cell division and tubulin polymerization, it is likely that the compound’s stability, degradation, and long-term effects on cellular function would be of interest for further study .

Metabolic Pathways

Given its structural similarity to indole derivatives, which are known to interact with various enzymes and cofactors , it is likely that this compound could also be involved in similar metabolic pathways .

Transport and Distribution

Given its observed cellular effects, it is likely that the compound interacts with various transporters or binding proteins, and could have effects on its localization or accumulation within cells .

Subcellular Localization

Given its observed cellular effects, it is likely that the compound could be directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1H-indol-3-yl)methyl)piperazin-1-yl)ethanone typically involves the following steps:

    Formation of the Indole Derivative: The indole nucleus can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Mannich Reaction: The indole derivative undergoes a Mannich reaction with formaldehyde and piperazine to form the intermediate 1-(4-((1H-indol-3-yl)methyl)piperazin-1-yl)methanol.

    Oxidation: The intermediate is then oxidized to form this compound. Common oxidizing agents include pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1H-indol-3-yl)methyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), manganese dioxide (MnO2).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated indoles, nitroindoles, sulfonated indoles.

Scientific Research Applications

1-(4-((1H-indol-3-yl)methyl)piperazin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-((1H-indol-3-yl)methyl)piperazin-1-yl)methanol: Similar structure but with a hydroxyl group instead of an ethanone group.

    1-(4-((1H-indol-3-yl)methyl)piperazin-1-yl)propanone: Similar structure but with a propanone group instead of an ethanone group.

    1-(4-((1H-indol-3-yl)methyl)piperazin-1-yl)butanone: Similar structure but with a butanone group instead of an ethanone group.

Uniqueness

1-(4-((1H-indol-3-yl)methyl)piperazin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole moiety provides a versatile scaffold for interactions with biological targets, while the piperazine ring enhances solubility and bioavailability. The ethanone group allows for further chemical modifications, making this compound a valuable intermediate in drug discovery and development.

Properties

IUPAC Name

1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-12(19)18-8-6-17(7-9-18)11-13-10-16-15-5-3-2-4-14(13)15/h2-5,10,16H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKHJBUHGGCRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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